2-Methyl-1-(2-methylcyclopentyl)piperazine
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Overview
Description
2-Methyl-1-(2-methylcyclopentyl)piperazine is a piperazine derivative with the molecular formula C11H22N2 Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylcyclopentyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-Methyl-1-(2-methylcyclopentyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylcyclopentyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methyl-1-(2-methylcyclopentyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(2-Methylcyclopentyl)piperazine: This compound has a similar structure but lacks the additional methyl group on the piperazine ring.
2-Methylpiperazine: This compound has a similar structure but lacks the cyclopentyl group.
1-(2-Cyclopentyl)piperazine: This compound has a similar structure but lacks the additional methyl group on the cyclopentyl ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-methyl-1-(2-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-4-3-5-11(9)13-7-6-12-8-10(13)2/h9-12H,3-8H2,1-2H3 |
InChI Key |
YAUKDTCFJAFVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1N2CCNCC2C |
Origin of Product |
United States |
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